2-Bromopyridine-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O2S |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2-bromopyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
IALXWRTUTMHWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Reactivity Profiles and Advanced Chemical Transformations of 2 Bromopyridine 4 Sulfonamide
Transformation Chemistry at the Bromine Moiety (C2 Position)
The carbon-bromine bond at the C2 position of the pyridine (B92270) ring is the primary site for derivatization. This is facilitated by its susceptibility to oxidative addition in transition metal-catalyzed processes and its activation toward nucleophilic attack.
Transition metal catalysis offers a powerful toolkit for forging new bonds at the C2 position of 2-bromopyridine-4-sulfonamide (B6171243), enabling the synthesis of complex molecular architectures. The reactivity of the C-Br bond in 2-bromopyridines is well-established in a variety of cross-coupling reactions. researchgate.netrsc.org
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds. nih.govrsc.org This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. nih.gov For a substrate like this compound, this reaction would allow for the introduction of a wide range of aryl or heteroaryl substituents at the C2 position. Studies on analogous 2-bromopyridine (B144113) substrates show that catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄, in the presence of a base such as sodium carbonate or potassium phosphate (B84403) and a solvent system like dioxane/water, are effective for this transformation. researchgate.netnih.govgre.ac.uk The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the 2-arylpyridine-4-sulfonamide product and regenerate the catalyst. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Ref |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | nih.gov |
| 2-Bromopyridine | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 89 | researchgate.netnih.gov |
| 2-Bromo-5-nitropyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 | gre.ac.uk |
| 2-Bromopyridine | 4-Formylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 92 | nih.gov |
This table presents data for Suzuki-Miyaura reactions on analogous 2-bromopyridine compounds to illustrate the expected reactivity.
The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)–C(sp) bond, typically reacting an aryl halide with a terminal alkyne. sustech.edu.cnnrochemistry.com This reaction is co-catalyzed by palladium and copper complexes. nrochemistry.comscirp.org For this compound, this pathway would lead to the synthesis of 2-alkynylpyridine-4-sulfonamides. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a copper(I) acetylide intermediate, which is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine. nrochemistry.com Research on 2-amino-3-bromopyridines has demonstrated that catalysts such as Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in DMF can afford high yields of the coupled products. scirp.orgscirp.org
| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) | Ref |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 96 | scirp.org |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | THF | 89 | nrochemistry.com |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 85 | scirp.org |
| Bromopyridine (unspecified) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | Various | Good | scirp.org |
This table presents data for Sonogashira reactions on analogous bromopyridine compounds to illustrate the expected reactivity.
The Heck reaction provides a method for the arylation or vinylation of alkenes, forming a new C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. numberanalytics.com Applying this reaction to this compound would allow for the introduction of vinyl groups at the C2 position. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the active catalyst. numberanalytics.com This reaction has been widely used in the synthesis of various fine chemicals and natural products. researchgate.net
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Ref |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 95 | numberanalytics.com |
| 2-Bromopyridine | Styrene | Pd/Amidoxime Fiber | NaOAc | DMF/H₂O | >99 | researchgate.net |
| Iodobenzene | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 98 | numberanalytics.com |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | DMF | 90 | mdpi.com |
This table presents data for Heck reactions on analogous aryl halides to illustrate the expected reactivity.
Beyond the canonical Suzuki, Sonogashira, and Heck reactions, the bromine atom at the C2 position is amenable to other important metal-mediated transformations.
C-N Bond Formation: The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming C-N bonds. Copper-catalyzed Ullmann-type reactions have been successfully employed for the coupling of 2-bromopyridine derivatives with nitrogen nucleophiles like carbazoles, using CuCl as the catalyst and 1-methyl-imidazole as a ligand. acs.orgnih.gov Palladium-catalyzed systems are also frequently used to couple aryl bromides with a wide variety of amines, including anilines and sulfonamides. rsc.orguni-regensburg.deacs.org
C-O Bond Formation: The synthesis of aryl ethers can be achieved via similar palladium or copper-catalyzed cross-coupling reactions. Phenols and aliphatic alcohols can be coupled with aryl halides to form the corresponding ether linkage. uni-regensburg.deacs.org
C-C Bond Formation: Other metals, such as cobalt, can also catalyze cross-coupling reactions. For instance, cobalt chloride, in the presence of a bipyridine ligand, has been shown to effectively couple 2-bromopyridine with functionalized alkylzinc reagents. nih.gov
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Yield (%) | Ref |
| C-N (Ullmann) | 2-Bromopyridine | 2-Bromocarbazole | CuCl / 1-Methyl-imidazole | t-BuOLi | Toluene | 97 | acs.org |
| C-N (Photoredox) | 4-Chloropyridine | Sulfonamide | NiBr₂·diglyme / dtbbpy | t-BuNH₂ | DMA | 80 | uni-regensburg.de |
| C-O (Photoredox) | 4-Bromobenzonitrile | Cyclopentanol | NiBr₂·diglyme / dtbbpy | t-BuNH₂ | DMA | 86 | uni-regensburg.deacs.org |
| C-C (Cobalt) | 2-Bromopyridine | (3-Phenylpropyl)zinc chloride | CoCl₂ / 2,2'-Bipyridine | - | NMP/THF | 75 | nih.gov |
This table presents data for various metal-mediated coupling reactions on analogous halopyridine compounds to illustrate the expected reactivity.
Nucleophilic aromatic substitution (SNAr) is another key pathway for the functionalization of this compound. In contrast to nucleophilic substitution on aliphatic carbons (SN1/SN2), the SNAr mechanism typically requires the aromatic ring to be activated by electron-withdrawing groups. libretexts.orglibretexts.org The sulfonamide group at the C4 position is strongly electron-withdrawing, which lowers the electron density of the pyridine ring and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized Meisenheimer intermediate. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org The reactivity of 2-halopyridines in SNAr reactions can depend on the nucleophile, but generally, the C2 and C4 positions are activated for attack. sci-hub.se A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under suitable conditions. sci-hub.se
| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Ref |
| 2-Bromopyridine | Sodium thiophenoxide | HMPA, Microwave | 2-(Phenylthio)pyridine | 97 | sci-hub.se |
| 2-Bromopyridine | Benzyl alcohol | NMP, Microwave | 2-(Benzyloxy)pyridine | 82 | sci-hub.se |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, RT | N,N-Dimethyl-2,4-dinitroaniline | High | libretexts.org |
| 2-Fluoropyridine | Sodium methoxide | Methanol | 2-Methoxypyridine | High | sci-hub.se |
This table presents data for nucleophilic aromatic substitution on analogous halopyridines to illustrate the expected reactivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactivity of the Sulfonamide Functional Group (C4 Position)
The nitrogen atom of the sulfonamide can be functionalized through various reactions, including alkylation, arylation, and acylation, to introduce new molecular complexity.
N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides or alcohols. This reaction typically proceeds under basic conditions to deprotonate the sulfonamide, generating a more nucleophilic nitrogen anion. For instance, general methods for N-alkylation of sulfonamides involve using alcohols as the electrophile in the presence of a ruthenium catalyst through a hydrogen autotransfer process. acs.org Another approach uses alkyl bromides with a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov While secondary alkyl bromides can react, they may result in lower yields compared to primary bromides. d-nb.info
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is commonly achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensation or Goldberg-type reactions. mdpi.comjst.go.jp These methods facilitate the coupling of the sulfonamide with aryl or heteroaryl halides. For example, various (hetero)aryl bromides can be coupled with sulfonamides using a copper salt (e.g., CuI) and a suitable ligand, such as N,N'-dimethylethylenediamine (N,N'-DMEDA), under mild conditions. lookchem.comias.ac.in The reaction tolerates a wide range of functional groups on both the sulfonamide and the aryl halide. lookchem.com The reactivity of 2-bromopyridine in such couplings indicates that the sulfonamide nitrogen of this compound can readily participate in N-arylation with various aryl halides. lookchem.comias.ac.in
Table 1: Examples of Copper-Catalyzed N-Arylation of Sulfonamides with Heteroaryl Bromides
| Sulfonamide | Heteroaryl Bromide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methanesulfonamide | 2-Bromopyridine | CuI/DMEDA | K₂CO₃ | Dioxane | 80 | 88 | lookchem.com |
| Methanesulfonamide | 3-Bromopyridine | CuI/DMEDA | K₂CO₃ | Dioxane | 80 | 80 | lookchem.com |
| Benzenesulfonamide | 2-Bromopyridine | CuI/DMEDA | KF/Al₂O₃ | Dioxane | Reflux | 82 | ias.ac.in |
| p-Toluenesulfonamide | 3-Bromopyridine | CuI/DMEDA | KF/Al₂O₃ | Dioxane | Reflux | 85 | ias.ac.in |
N-Acylation: Acylation of the sulfonamide nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. Similar to alkylation, this reaction is often performed in the presence of a base to enhance the nucleophilicity of the sulfonamide nitrogen. The resulting N-acylsulfonamides are important functional groups in various biologically active molecules.
The proton on the sulfonamide nitrogen is acidic, with a pKa typically in the range of 9–18. nih.gov This acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidic proton can be removed by a base, which is the key first step in many N-functionalization reactions. acs.orgnih.gov The resulting anion is a potent nucleophile. Furthermore, the ability of the sulfonamide to act as a proton donor is crucial in processes like proton-coupled electron transfer (PCET), which can facilitate reactions at other sites of the molecule. nih.gov
Derivatization and Modification of the Pyridine Core (e.g., Oxidation, Reduction, Ring Annulation)
The pyridine ring of this compound is susceptible to various modifications, allowing for further diversification of the molecular scaffold.
Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using a suitable peracid. wikipedia.orgchempanda.com This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. acs.org The N-oxide can then be used to introduce other functional groups.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under specific conditions. nih.gov A notable method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org Catalytic hydrogenation over catalysts like platinum oxide or Raney nickel is another common method for this transformation. clockss.org However, it is important to note that some reducing conditions might also affect the bromo and sulfonamide substituents. For example, reduction with stannous chloride has been used to reduce a nitro group on a bromo-pyridine without affecting the bromine atom. e-bookshelf.de
Table 2: Reduction of Pyridine Derivatives
| Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine | SmI₂/H₂O | THF, RT | Piperidine | 98 | clockss.org |
| 2-Methylpyridine | SmI₂/H₂O | THF, RT | 2-Methylpiperidine | 91 | clockss.org |
Ring Annulation: Ring annulation reactions involve the construction of a new ring fused to the existing pyridine core. These reactions can proceed through various mechanisms, including cycloaddition reactions. For instance, pyridinium (B92312) zwitterions can undergo [4+2] or [5+3] cycloadditions to form bicyclic structures. nih.gov Another strategy involves the dearomative [3+2] annulation of pyridines substituted with electron-withdrawing groups with aminocyclopropanes to yield tetrahydroindolizine derivatives. nih.gov The electron-withdrawing nature of the sulfonamide group at the C4 position of this compound would likely facilitate such annulation reactions.
Computational and Theoretical Investigations of 2 Bromopyridine 4 Sulfonamide
Quantum Chemical Calculations for Molecular Architecture and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the accurate determination of a molecule's three-dimensional structure and the distribution of its electrons.
The first step in the computational analysis of 2-Bromopyridine-4-sulfonamide (B6171243) is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of both the bromopyridine ring and the sulfonamide group.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | ~1.89 |
| C-S Bond Length (Å) | ~1.77 |
| S-N Bond Length (Å) | ~1.65 |
| S=O Bond Length (Å) | ~1.43 |
| O-S-O Bond Angle (°) | ~120 |
| C-S-N Bond Angle (°) | ~107 |
The electronic structure of a molecule governs its reactivity and physical properties. Two key aspects of the electronic structure are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. In sulfonamide derivatives, the HOMO is often localized on the benzene (B151609) or pyridine (B92270) ring and the amino group, while the LUMO is typically found on the pyridine ring, suggesting a potential for intramolecular charge transfer. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. acs.org It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic attack. acs.orgresearchgate.net
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Mechanistic Probing and Reactivity Prediction Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η). Softer molecules are generally more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/ (2η).
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. For this compound, the pyridine ring is generally electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 6-positions, which are further activated by the electron-withdrawing sulfonamide group. wikipedia.org
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.25 to 3.25 |
| Chemical Softness (S) | 0.15 to 0.22 |
| Electronegativity (χ) | 3.75 to 4.75 |
| Electrophilicity Index (ω) | 2.15 to 3.30 |
Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism. For this compound, a key reaction would be the nucleophilic aromatic substitution of the bromine atom.
Theoretical calculations can be employed to model the reaction of this compound with a nucleophile. researchgate.net The calculations would involve locating the transition state for the substitution reaction and determining the activation energy. This information is invaluable for predicting the feasibility and rate of the reaction. The electron-withdrawing nature of the sulfonamide group at the 4-position would likely facilitate nucleophilic attack at the 2-position where the bromine is located. wikipedia.org
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the properties of a molecular crystal are largely determined by the intermolecular interactions between the constituent molecules. For this compound, hydrogen bonding is expected to be a dominant intermolecular force.
The sulfonamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). ekb.egnih.gov Computational studies on sulfonamide-containing crystals have revealed common hydrogen-bonding patterns, such as the formation of dimers and chains. ekb.egnih.gov In this compound, the amino group of the sulfonamide can form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. Furthermore, the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These interactions would play a crucial role in the crystal packing of the molecule.
| Donor | Acceptor | Interaction Type |
|---|---|---|
| N-H (sulfonamide) | O=S (sulfonamide) | Intermolecular |
| N-H (sulfonamide) | N (pyridine) | Intermolecular |
Applications of 2 Bromopyridine 4 Sulfonamide in Advanced Chemical Synthesis
Utilization as a Key Building Block for the Assembly of Complex Heterocyclic Frameworks
The structure of 2-bromopyridine-4-sulfonamide (B6171243) makes it an important starting material for the synthesis of complex heterocyclic frameworks. The bromine atom at the 2-position and the sulfonamide group at the 4-position of the pyridine (B92270) ring provide two reactive sites that can be selectively functionalized. mdpi.comabovchem.com This dual reactivity is crucial for constructing intricate molecular architectures.
The bromine atom can be readily displaced or participate in cross-coupling reactions, while the sulfonamide group can undergo various transformations or act as a directing group. This allows for the sequential introduction of different molecular fragments, leading to the assembly of diverse and complex heterocyclic systems. For instance, the bromine can be substituted by nucleophiles, and the sulfonamide can be involved in cyclization reactions, enabling the formation of fused or spirocyclic heterocyclic compounds. ethz.ch
Research has demonstrated the use of similar brominated pyridine derivatives in domino reactions, where a series of bond-forming events occur in a single pot, to generate polycyclic pyridone structures. mdpi.com This highlights the potential of this compound to be employed in similar efficient and complexity-generating transformations. The strategic manipulation of its reactive sites allows chemists to build up molecular complexity in a controlled and predictable manner, making it a valuable tool in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Contribution to Molecular Scaffold Diversity Generation
The generation of molecular scaffold diversity is a cornerstone of modern drug discovery and chemical biology. core.ac.ukwhiterose.ac.uk this compound serves as an excellent starting point for creating diverse molecular scaffolds due to its inherent functionality. The term "molecular scaffold" refers to the core structure of a molecule, which can be systematically decorated with various substituents to create a library of related compounds. whiterose.ac.ukwhiterose.ac.uk
The pyridine ring itself is a privileged scaffold in medicinal chemistry, and the presence of the bromo and sulfonamido groups on this compound provides handles for diversification. core.ac.uk Through techniques like diversity-oriented synthesis (DOS), this single starting material can be transformed into a multitude of structurally distinct scaffolds. researchgate.net For example, the bromine atom can be utilized in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups. Simultaneously or sequentially, the sulfonamide group can be N-alkylated, N-arylated, or used as a precursor to other functional groups, further expanding the accessible chemical space.
This ability to generate a wide array of molecular frameworks from a single, readily available precursor is highly valuable in the search for new bioactive molecules. By systematically exploring the chemical space around the this compound core, researchers can identify novel scaffolds with desirable biological activities.
Precursor Role in the Synthesis of Specialized Chemical Reagents
Beyond its direct use as a building block, this compound can function as a precursor for the synthesis of more specialized chemical reagents. ambeed.com These reagents, in turn, can be employed in a wide range of chemical transformations.
For instance, the sulfonamide group can be modified to create chiral sulfonamides, which can serve as ligands in asymmetric catalysis. The synthesis of pyridine sulfonamides from dibromopyridines has been shown to be an efficient process. thieme-connect.comsorbonne-universite.fr This methodology could be adapted to produce a variety of substituted pyridine sulfonamides from this compound, which could then be used as precursors for specialized reagents.
Furthermore, the bromine atom can be transformed into other functional groups, such as an aldehyde, through established chemical methods. bldpharm.com This would convert this compound into a bifunctional reagent with both an aldehyde and a sulfonamide group, opening up new avenues for its application in multicomponent reactions and the synthesis of complex molecular probes. The ability to transform this compound into various specialized reagents underscores its versatility and importance in synthetic chemistry.
Emerging Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound have been in the realm of fine chemical synthesis, its unique properties suggest potential uses in materials science and polymer chemistry. sigmaaldrich.comchemscene.com The presence of the heteroaromatic pyridine ring and the polar sulfonamide group can impart interesting electronic and physical properties to materials incorporating this moiety.
The bromine atom provides a convenient handle for polymerization reactions. For example, it could be used as an initiator or a monomer in various polymerization techniques, such as atom transfer radical polymerization (ATRP) or Suzuki polycondensation. The incorporation of the this compound unit into a polymer backbone could lead to materials with enhanced thermal stability, specific conductivity, or unique photophysical properties.
Furthermore, the sulfonamide group can participate in hydrogen bonding, which can influence the self-assembly and morphology of polymers and other materials. This could be exploited in the design of functional materials such as sensors, membranes, or organic light-emitting diodes (OLEDs). While this area of application is still emerging, the structural features of this compound make it a promising candidate for the development of novel functional materials.
Exploratory Uses in Agrochemical Research and Development
The field of agrochemical research is constantly seeking new molecular entities with potent and selective herbicidal, fungicidal, or insecticidal activity. The pyridine ring is a common motif in many successful agrochemicals. evitachem.com The presence of both a bromine atom and a sulfonamide group in this compound makes it an interesting starting point for the synthesis of novel agrochemical candidates.
The sulfonamide functional group is also present in a number of commercial herbicides. By modifying the structure of this compound, for example by introducing different substituents on the pyridine ring or the sulfonamide nitrogen, it is possible to generate a library of compounds for agrochemical screening.
The bromine atom can be used to introduce a variety of lipophilic groups, which can be crucial for the transport and activity of the molecule in plants or insects. While specific research on the direct agrochemical applications of this compound is not yet widely reported, its structural similarity to known agrochemical classes suggests that it is a promising area for future exploration. The synthesis of derivatives of this compound could lead to the discovery of new and effective crop protection agents.
Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Bromopyridine-4-sulfonamide (B6171243) in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would display distinct signals for the three protons on the pyridine (B92270) ring and the protons of the sulfonamide group. The proton at the C6 position is expected to appear at the lowest field (highest ppm) due to the deshielding effects of the adjacent nitrogen atom. The protons at C3 and C5 will have chemical shifts influenced by both the bromo and sulfonamide substituents. The two protons of the -NH₂ group of the sulfonamide would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The spectrum for this compound would show five signals for the pyridine ring carbons. The carbon atom bonded to the bromine (C2) and the carbon bonded to the sulfonamide group (C4) would have their chemical shifts significantly affected by these substituents.
2D Correlation Techniques , such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons. emerypharma.com A COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, confirming their coupling relationships. emerypharma.com For instance, a correlation would be expected between the H3 and H5 protons if they are close enough, though direct coupling is through 4 bonds. More direct correlations would be seen in related, less substituted pyridines. emerypharma.com Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton to its corresponding carbon atom.
Predicted NMR Data for this compound The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.
¹H NMR (Proton)| Predicted Chemical Shift (δ ppm) | Multiplicity | Represents |
|---|---|---|
| ~8.5 | Doublet | H6 |
| ~7.8 | Singlet | H3 |
| ~7.6 | Doublet | H5 |
¹³C NMR (Carbon)
| Predicted Chemical Shift (δ ppm) | Represents |
|---|---|
| ~160 | C6 |
| ~152 | C4 |
| ~142 | C2 |
| ~125 | C5 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands confirming the presence of the sulfonamide and bromopyridine moieties. nih.gov Key expected absorptions include:
N-H stretching: Two distinct bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfonamide N-H bonds.
S=O stretching: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O), typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Pyridine ring vibrations: A series of bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic ring.
C-Br stretching: A weaker absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric S=O stretch and the pyridine ring breathing modes would be expected to give strong Raman signals. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | Asymmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 3300-3200 | Symmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 1600-1450 | C=C, C=N Ring Stretching | Pyridine Ring |
| 1350-1300 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |
| 1160-1120 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |
| ~900 | S-N Stretch | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk
For this compound, the mass spectrum would exhibit a characteristic molecular ion peak. A key feature would be the isotopic signature of bromine. savemyexams.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. savemyexams.com This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of a single bromine atom in the molecule.
Common fragmentation pathways for aromatic sulfonamides under mass spectrometry analysis often involve the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This rearrangement process leads to the generation of an [M+H-SO₂]⁺ ion. nih.gov Other fragments could arise from the cleavage of the C-S bond or fragmentation of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. nih.gov For this compound (C₅H₅BrN₂O₂S), HRMS would confirm this exact elemental composition. ntu.edu.sg
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions in the crystal lattice, providing accurate data on bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that the pyridine ring would be essentially planar. The sulfonamide group's geometry and the C-S and S-N bond lengths would be determined with high precision. A crucial aspect revealed by X-ray crystallography would be the intermolecular interactions in the solid state. The sulfonamide group, with its N-H donor and S=O acceptor sites, is capable of forming strong hydrogen bonds, which would likely dominate the crystal packing, creating a complex three-dimensional network.
Chromatographic Techniques for Separation and Purity Profiling (e.g., LC-MS)
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. google.comnih.gov For purity analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid. researchgate.net
The sample is injected into the LC system, where it is separated from any impurities. The eluent then flows into the mass spectrometer, which provides mass data for the peaks as they elute. The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. The mass spectrometer confirms the identity of the main peak and can help in the identification of any impurities based on their mass-to-charge ratios. Purity levels are often expected to be at or above 95% for research-grade chemicals. cymitquimica.comsigmaaldrich.com
Future Research Trajectories and Outlook for 2 Bromopyridine 4 Sulfonamide
Innovation in Sustainable and Efficient Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research on the synthesis of 2-Bromopyridine-4-sulfonamide (B6171243) is likely to focus on green chemistry principles. nih.gov Current synthetic approaches to pyridine (B92270) and sulfonamide derivatives often involve multi-step processes with stoichiometric reagents and harsh reaction conditions. rsc.orgnih.gov Future innovations will likely target the reduction of waste, energy consumption, and the use of hazardous substances.
Key areas for innovation include:
One-Pot Syntheses: The development of one-pot or tandem reactions that combine several synthetic steps without the need for intermediate purification would significantly improve efficiency. For instance, a one-pot procedure for the direct halosulfonylation of a pyridine precursor could be a valuable advancement. acs.org
Catalytic Methods: The use of catalytic amounts of transition metals or organocatalysts can offer more sustainable alternatives to stoichiometric reagents. Research into novel catalytic systems for the functionalization of pyridine rings will be crucial. nih.gov
Alternative Solvents and Energy Sources: The exploration of greener solvents, such as water or bio-based solvents, and the use of alternative energy sources like microwave irradiation or ultrasonication could lead to more sustainable synthetic protocols. nih.gov
A comparative look at potential synthetic strategies is presented in the table below:
| Synthesis Strategy | Traditional Approach | Potential Sustainable Approach |
| Starting Materials | Multi-step synthesis from simpler precursors | Use of readily available and renewable starting materials |
| Reagents | Stoichiometric and often hazardous reagents | Catalytic systems (e.g., transition metals, enzymes) |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ionic liquids, supercritical fluids) |
| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry |
| Waste Generation | Significant byproduct formation | Atom-economical reactions with minimal waste |
Discovery of Unprecedented Reactivity and Catalytic Applications
The unique electronic properties of the 2-bromopyridine (B144113) moiety suggest that this compound could exhibit novel reactivity. The bromine atom at the 2-position can participate in a variety of cross-coupling reactions, serving as a handle for the introduction of diverse functional groups. nih.govwikipedia.orgidexlab.com This opens the door to the synthesis of a wide array of derivatives with potentially interesting biological or material properties.
Furthermore, the pyridine nitrogen and the sulfonamide group can act as ligands for metal centers. semanticscholar.org This suggests that this compound and its derivatives could find applications as ligands in catalysis. Future research could explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, offering a platform for the development of highly selective and active catalysts.
Potential catalytic applications to be explored:
Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts in Suzuki, Heck, or Buchwald-Hartwig reactions.
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis.
Oxidation/Reduction Catalysis: The development of metal complexes for selective oxidation or reduction reactions.
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.net In the context of this compound, computational methods can be employed to:
Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of proposed synthetic routes or catalytic cycles. mdpi.com
Elucidate Electronic Structure and Properties: Computational studies can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of this compound and its derivatives. nih.gov
Virtual Screening and Drug Design: If explored for medicinal chemistry applications, computational docking studies could predict the binding affinity of these compounds to biological targets, aiding in the design of new therapeutic agents. nih.gov
The table below outlines the potential applications of different computational methods:
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction energies, and spectroscopic properties. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on molecular descriptors. mdpi.com |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of the molecule and its complexes. |
Expansion into Novel Interdisciplinary Areas of Chemical Science
The versatile structure of this compound makes it a promising candidate for exploration in various interdisciplinary fields.
Medicinal Chemistry: Both pyridine and sulfonamide moieties are prevalent in pharmaceuticals. nih.gov Future research could investigate the biological activity of this compound and its derivatives as potential anticancer, antibacterial, or antiviral agents.
Materials Science: Pyridine-based ligands are used in the construction of metal-organic frameworks (MOFs) and coordination polymers. utep.edu The ability of this compound to act as a ligand could be exploited in the design of new functional materials with applications in gas storage, separation, or catalysis.
Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound could lead to the creation of chemical probes for studying biological processes.
The interdisciplinary potential of this compound is vast and warrants further investigation at the interface of chemistry, biology, and materials science.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromopyridine-4-sulfonamide, and how can purity be validated?
- Methodology : Use bromination protocols on pyridine derivatives under controlled conditions (e.g., HBr or NBS in inert solvents). Purification involves column chromatography with silica gel and validation via melting point analysis (e.g., mp 80–82°C for analogous bromopyridines) and HPLC . For structural confirmation, employ H/C NMR and mass spectrometry. Cross-reference with literature on sulfonamide functionalization to optimize yields .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides bond-length and angle data. Pair with IR spectroscopy to confirm sulfonamide (–SONH) stretches (~1350–1150 cm). For electronic properties, UV-Vis spectroscopy in polar solvents (e.g., DMSO) can reveal π→π* transitions influenced by the bromine substituent .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation/ingestion. In case of exposure, rinse affected areas with water and seek medical attention. Monitor for respiratory distress, as bromopyridines may release toxic fumes upon decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with non-brominated analogs. Use DFT calculations (e.g., Gaussian 16) to model electron density maps and identify regioselectivity trends. Experimental data may contradict computational predictions due to solvent effects—validate via kinetic studies .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for sulfonamide derivatives?
- Methodology : If SXRD shows planar sulfonamide groups while NMR suggests rotational flexibility, analyze temperature-dependent NMR to assess dynamic behavior. For discrepancies in bond lengths, re-examine refinement parameters (e.g., thermal displacement factors in SHELXL ). Cross-validate with neutron diffraction or solid-state NMR .
Q. Can this compound act as a ligand in coordination chemistry, and how does its geometry affect metal binding?
- Methodology : Synthesize metal complexes (e.g., Cu(II), Pd(II)) and characterize via XAS (X-ray absorption spectroscopy) to determine coordination geometry. Compare stability constants (log K) with pyridine-only ligands. If unexpected geometries arise (e.g., tetrahedral vs. square planar), conduct pH-dependent UV-Vis titrations to probe protonation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
